Boiling Point: Intermediate Volatility Between Analogs
The predicted boiling point of 2-(Furan-2-yl)cycloheptan-1-ol (288.9 ± 33.0 °C) is 18.3 °C higher than that of its six‑membered ring analog 2-(furan-2-yl)cyclohexanol (270.6 ± 33.0 °C) and 62.5 °C lower than that of the oxidized ketone analog 2-(furan-2-carbonyl)cycloheptan-1-one (351.4 ± 32.0 °C), placing it at an intermediate volatility window that is distinct from both comparators .
| Evidence Dimension | Predicted boiling point at standard pressure |
|---|---|
| Target Compound Data | 288.9 ± 33.0 °C |
| Comparator Or Baseline | 2-(Furan-2-yl)cyclohexanol: 270.6 ± 33.0 °C; 2-(Furan-2-carbonyl)cycloheptan-1-one: 351.4 ± 32.0 °C |
| Quantified Difference | +18.3 °C vs. cyclohexanol analog; −62.5 °C vs. cycloheptanone analog |
| Conditions | Predicted values (ACD/Labs or equivalent); standard atmospheric pressure |
Why This Matters
Distillation-based purification strategies must account for this 18.3 °C offset from the cyclohexanol analog; selecting the incorrect analog would shift the boiling point outside the expected fraction and compromise purity or recovery.
